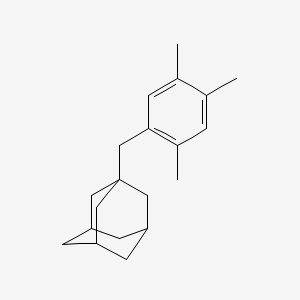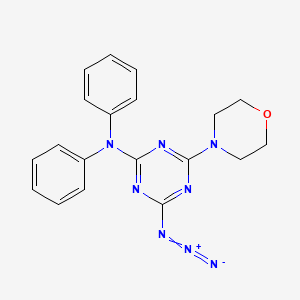
N-(4-ethoxy-2-nitrophenyl)-2-(naphthalen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ETHOXY-2-NITROPHENYL)-2-(2-NAPHTHYLSULFONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of isoquinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXY-2-NITROPHENYL)-2-(2-NAPHTHYLSULFONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 4-ethoxy-2-nitroaniline, 2-naphthalenesulfonyl chloride, and tetrahydroisoquinoline derivatives. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ETHOXY-2-NITROPHENYL)-2-(2-NAPHTHYLSULFONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium hydride). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group might yield an amine derivative, while substitution reactions could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-ETHOXY-2-NITROPHENYL)-2-(2-NAPHTHYLSULFONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This might include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(4-ETHOXY-2-NITROPHENYL)-2-(2-NAPHTHYLSULFONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE include other isoquinoline derivatives with varying substituents. Examples might include:
- N-(4-METHOXY-2-NITROPHENYL)-2-(2-NAPHTHYLSULFONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE
- N-(4-ETHOXY-2-AMINOPHENYL)-2-(2-NAPHTHYLSULFONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE
Uniqueness
The uniqueness of N-(4-ETHOXY-2-NITROPHENYL)-2-(2-NAPHTHYLSULFONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C28H25N3O6S |
|---|---|
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
N-(4-ethoxy-2-nitrophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C28H25N3O6S/c1-2-37-23-12-14-25(26(17-23)31(33)34)29-28(32)27-16-21-9-5-6-10-22(21)18-30(27)38(35,36)24-13-11-19-7-3-4-8-20(19)15-24/h3-15,17,27H,2,16,18H2,1H3,(H,29,32) |
InChI-Schlüssel |
GTFJPILXYPXNTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC5=CC=CC=C5C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-bromo-2,3-dihydro-1H-indol-1-yl)[4-(ethylsulfanyl)-3-nitrophenyl]methanone](/img/structure/B11083478.png)
![Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11083491.png)
![4-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11083497.png)
![6,6'-[biphenyl-2,2'-diylbis(oxy)]bis(1H,3H-benzo[de]isochromene-1,3-dione)](/img/structure/B11083511.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11083513.png)
![4-(4,4-Dimethyl-1,5-dioxo-2-oxaspiro[5.5]undec-3-yl)phenyl acetate](/img/structure/B11083515.png)
![Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B11083516.png)

![4-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11083528.png)
![2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B11083535.png)

![N,N'-bis[2-(4-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B11083537.png)
![Acetamide, N-[3-(3-methyl-[1,2,4]triazol-1-yl)adamantan-1-yl]-](/img/structure/B11083540.png)
![1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11083543.png)
